N-(1-{1-[4-(2,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[4-(2,5-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide typically involves multiple steps. One common method includes the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring The final step involves coupling the benzimidazole derivative with furan-2-carboxylic acid using a coupling reagent such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) in the presence of a base like lutidine .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply .
Chemical Reactions Analysis
Types of Reactions
N-({1-[4-(2,5-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group (if present) can be achieved using reagents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides, while substitution reactions can yield a variety of substituted benzimidazole derivatives .
Scientific Research Applications
N-({1-[4-(2,5-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and antiviral agent due to the benzimidazole core.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-({1-[4-(2,5-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is primarily attributed to its interaction with specific molecular targets. The benzimidazole core can interact with enzymes and proteins, inhibiting their function. For example, it can inhibit bacterial cell division by targeting the FtsZ protein, which is crucial for bacterial cytokinesis . Additionally, it may interact with DNA and RNA, disrupting their synthesis and function .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and albendazole share the benzimidazole core and exhibit similar biological activities.
Phenoxybutyl Derivatives: Compounds with similar phenoxybutyl groups may also exhibit comparable properties.
Uniqueness
N-({1-[4-(2,5-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is unique due to its combination of the benzimidazole core with the phenoxybutyl and furan-2-carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(1-{1-[4-(2,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, a benzodiazole moiety, and a dimethylphenoxy group. The molecular formula is C22H28N2O3, with a molecular weight of approximately 368.48 g/mol. Its structural complexity suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many benzodiazole derivatives act as enzyme inhibitors, particularly in pathways related to cancer and inflammation.
- Antioxidant Properties : The presence of the furan ring can contribute to antioxidant activity, which may protect cells from oxidative stress.
- Modulation of Signaling Pathways : Compounds like this one may influence signaling pathways involved in cell proliferation and apoptosis.
Antitumor Activity
A study conducted on structurally related compounds demonstrated significant antitumor activity. For instance, derivatives with similar functional groups were tested against various cancer cell lines, showing IC50 values in the low micromolar range. This suggests that this compound may also exhibit potent antitumor effects.
Anthelmintic Activity
Recent research has highlighted the anthelmintic properties of compounds within this chemical class. A screening of 181 compounds identified several with effective activity against Caenorhabditis elegans, a model organism for studying parasitic infections. This positions this compound as a potential candidate for further exploration in helminthic diseases .
Antioxidant Activity
The antioxidant capacity of this compound can be assessed through various assays such as DPPH radical scavenging and ABTS assay. Preliminary results indicate that similar compounds exhibit significant free radical scavenging ability, which could be beneficial in preventing oxidative stress-related diseases.
Case Studies
Properties
IUPAC Name |
N-[1-[1-[4-(2,5-dimethylphenoxy)butyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-18-12-13-19(2)24(17-18)32-15-7-6-14-29-22-10-5-4-9-21(22)28-25(29)20(3)27-26(30)23-11-8-16-31-23/h4-5,8-13,16-17,20H,6-7,14-15H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFUNDHFFCNKGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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